molecular formula C6H10O4 B1606928 Dipropionyl peroxide CAS No. 3248-28-0

Dipropionyl peroxide

Cat. No.: B1606928
CAS No.: 3248-28-0
M. Wt: 146.14 g/mol
InChI Key: KOPQZJAYZFAPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Available only as a 25% solution. Pure material poses a severe explosion hazard. Used as an initiator in polymerization reactions.

Scientific Research Applications

Photochemical Studies and Radical Formation

Dipropionyl peroxide has been studied in the context of photochemical reactions. In a study conducted by Pacansky and Coufal (1979), it was found that when matrix isolated this compound is exposed to ultraviolet light, it photochemically produces the ethyl radical. Further irradiation of this ethyl radical leads to the formation of various compounds including ethyl propionate, propionic acid, ethylene, and acetylene. This research contributes to the understanding of the photochemistry of this compound and its potential applications in generating specific radicals under controlled conditions (Pacansky & Coufal, 1979).

Microsponge Delivery Systems

In the field of pharmaceuticals, this compound has been investigated for its role in microsponge delivery systems. Jelvehgari et al. (2006) explored the use of microsponge systems containing benzoyl peroxide, which shares similar properties with this compound. These systems were designed to control the release of active ingredients to the skin, highlighting the potential of this compound in controlled-release applications (Jelvehgari et al., 2006).

Influence on Enzymatic Activities and Oxidative Stress

Studies have also examined the role of this compound in modulating enzymatic activities and oxidative stress. Sousa et al. (2008) investigated how DPSPX, a compound related to this compound, influences oxidative stress and blood pressure in rats. They found significant increases in activities of enzymes like NADPH oxidase and catalase, suggesting a role for this compound derivatives in oxidative stress research (Sousa et al., 2008).

Textile Applications in Acne Treatment

The use of this compound in textiles for acne treatment has been explored. Atabay et al. (2020) developed a medical plaster containing benzoyl peroxide microsponges, demonstrating the potential of this compound in textile-based medical applications. This innovative approach highlights the versatility of this compound in different application fields (Atabay et al., 2020).

Properties

CAS No.

3248-28-0

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

propanoyl propaneperoxoate

InChI

InChI=1S/C6H10O4/c1-3-5(7)9-10-6(8)4-2/h3-4H2,1-2H3

InChI Key

KOPQZJAYZFAPBC-UHFFFAOYSA-N

SMILES

CCC(=O)OOC(=O)CC

Canonical SMILES

CCC(=O)OOC(=O)CC

3248-28-0

physical_description

Available only as a 25% solution. Pure material poses a severe explosion hazard. Used as an initiator in polymerization reactions.

solubility

0.11 M

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two side reactions could in theory occur in the extraction column, namely the reaction of hydrogen peroxide with sulphuric acid to form Caro's acid and the reaction of propionic acid with perpropionic acid to give propionyl peroxide. However the simultaneous extraction into the organic phase constituted by the propylene dichloride has the general effect of minimising these side reactions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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